Pyridine-2,3-dicarboxylic acid N-oxide

Vue d'ensemble

Description

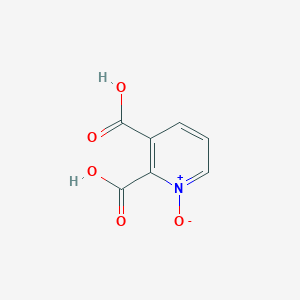

Pyridine-2,3-dicarboxylic acid N-oxide is a heterocyclic organic compound with the molecular formula C7H5NO5. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and two carboxylic acid groups are attached at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine-2,3-dicarboxylic acid N-oxide can be synthesized through the oxidation of quinoline derivatives. One common method involves the use of hydrogen peroxide in the presence of an aqueous base to oxidize 8-substituted quinolines . Another method includes the oxidation of quinoline with a chlorate salt in an aqueous acidic medium, often in the presence of cupric ions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.

Analyse Des Réactions Chimiques

Deoxygenation Reactions

PDCAO undergoes deoxygenation to form pyridine derivatives. Common reagents and conditions include:

The N-oxide group enhances electrophilicity, facilitating reduction to pyridine or hydroxylamine derivatives. Deoxygenation with PCl is particularly efficient due to the formation of a reactive oxaziridine intermediate .

Nucleophilic Substitution

The N-oxide group activates the pyridine ring for nucleophilic substitution. Key examples include:

-

Thiomethyl Group Replacement :

PDCAO reacts with nucleophiles (e.g., amines, thiols) at the 2- or 3-positions. For instance, treatment with sodium methoxide in DMF replaces thiomethyl groups with methoxy groups .

| Substituent | Nucleophile | Conditions | Product |

|---|---|---|---|

| –SCH | NaOCH | DMF, 100°C, 12 h | –OCH derivatives |

| –Cl | NH | Ethanol, reflux, 8 h | –NH derivatives |

Coordination Chemistry

PDCAO acts as a polydentate ligand, forming stable complexes with transition metals. Notable examples include:

These complexes exhibit extensive hydrogen bonding and π-stacking interactions, stabilizing their structures .

Electrophilic Substitution

The N-oxide group directs electrophiles to specific positions on the pyridine ring:

-

Nitration :

PDCAO reacts with HNO/HSO at 0°C, yielding nitro derivatives predominantly at the 4-position due to the N-oxide’s electron-withdrawing effect .

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| NO | HNO, HSO, 0°C | 4-position | 4-Nitro-PDCAO |

Decarboxylation and Oxidation

Under oxidative conditions, PDCAO undergoes decarboxylation. For example, heating with CuCl in NaOH yields pyridine-3-carboxylate -oxide via loss of one carboxyl group :

Biological Activity

PDCAO-derived metal complexes show promising antiproliferative activity. For instance:

| Complex | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| [Cu(μ-OH)(HO)(μ-nicNO)] | MCF-7 (breast cancer) | 12.4 ± 1.2 | |

| [Mn(pydco)(bpy)(HO)]·2HO | HeLa (cervical cancer) | 18.9 ± 2.1 |

Key Research Findings

-

PDCAO’s N-oxide group enhances solubility in polar solvents (e.g., DMSO, water), facilitating its use in aqueous reactions .

-

Coordination polymers of PDCAO exhibit luminescent properties, making them candidates for optoelectronic applications .

-

Decarboxylation reactions are highly sensitive to temperature and metal catalysts, with Cu(II) showing superior efficiency .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiproliferative Activity

Research has demonstrated that coordination complexes derived from pyridine-2,3-dicarboxylic acid N-oxide exhibit significant antiproliferative activity against various cancer cell lines. For example, complexes such as have been synthesized and characterized for their potential in cancer treatment. These complexes show promising results in inhibiting cell growth, making them candidates for further development as anticancer agents .

Drug Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable in the preparation of moxifloxacin, an antibiotic used to treat bacterial infections. The compound's ability to undergo further chemical transformations enhances its utility in drug synthesis .

Agrochemical Applications

Herbicides and Pesticides

this compound is utilized in the formulation of herbicides and pesticides. Its derivatives are involved in the synthesis of agrochemicals that target specific plant processes or pests. The compound's role as a precursor in these formulations underscores its importance in agricultural chemistry .

Coordination Chemistry

Metal Complex Formation

this compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as zinc and manganese. These complexes often exhibit unique properties due to the chelation effect provided by the carboxylate groups and the N-oxide functionality. The stability and reactivity of these complexes can be tuned by varying the metal center or substituents on the ligand .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including oxidation reactions involving quinoline derivatives. The reaction conditions can be optimized to improve yields and purity of the product . Characterization techniques such as X-ray diffraction and spectroscopy are commonly employed to confirm the structure and assess the properties of synthesized compounds.

| Application Area | Details |

|---|---|

| Pharmaceuticals | Anticancer agents; intermediates for antibiotics (e.g., moxifloxacin) |

| Agrochemicals | Precursors for herbicides and pesticides |

| Coordination Chemistry | Formation of metal complexes with unique properties |

| Synthesis Methods | Oxidation of quinoline; characterized by X-ray diffraction and spectroscopy |

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of metal complexes based on this compound, it was found that these complexes inhibited cell proliferation more effectively than traditional chemotherapy agents like cisplatin. The mechanisms involved include enhanced interaction with cellular targets due to their unique structural features .

Case Study 2: Agrochemical Development

A novel herbicide derived from this compound demonstrated effective weed control in field trials while exhibiting low toxicity to non-target species. This highlights the compound's potential for sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of pyridine-2,3-dicarboxylic acid N-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. For example, its antiproliferative activity against cancer cells is thought to be due to its ability to interfere with DNA synthesis and repair .

Comparaison Avec Des Composés Similaires

Pyridine-2,3-dicarboxylic acid N-oxide can be compared with other similar compounds such as:

Pyridine-2,5-dicarboxylic acid N-oxide: This compound has carboxylic acid groups at the 2 and 5 positions and is also used in coordination chemistry.

Pyridine-2,6-dicarboxylic acid N-oxide: With carboxylic acid groups at the 2 and 6 positions, it has different coordination properties and applications.

Pyridine-3,4-dicarboxylic acid N-oxide: This compound has carboxylic acid groups at the 3 and 4 positions and is used in the synthesis of various organic compounds.

Each of these compounds has unique structural features that influence their reactivity and applications, making this compound distinct in its specific uses and properties.

Activité Biologique

Pyridine-2,3-dicarboxylic acid N-oxide, also known as quinolinic acid N-oxide, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a pyridine ring with two carboxylic acid groups and an N-oxide functional group. The presence of the N-oxide enhances its reactivity and biological interactions. The molecular formula is CHNO, with a molecular weight of 182.13 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidizing Agent : The N-oxide group can participate in redox reactions, transferring oxygen atoms to biological molecules, which may modify their function.

- Enzyme Interaction : It is believed to interact with various enzymes through oxidation-reduction mechanisms, potentially leading to allosteric modulation of enzyme activity .

- Antiproliferative Activity : Coordination complexes formed with metals like zinc and manganese have shown promising antiproliferative effects against cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that this compound and its derivatives can inhibit the proliferation of cancer cells. For example, coordination complexes based on this compound demonstrated significant cytotoxicity against various cancer cell lines .

- Antimicrobial Effects : The compound has been investigated for its potential antimicrobial properties, acting against both bacterial and fungal pathogens.

- Anti-inflammatory Activity : Research indicates that pyridine derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs .

Case Studies

-

Antiproliferative Activity Study :

A study reported the synthesis of three coordination complexes involving this compound. These complexes were tested against several cancer cell lines using MTT assays. The results indicated that these complexes exhibited significant cytotoxicity compared to standard chemotherapy agents like cisplatin .Complex IC50 (µM) Cell Line [Mn(pydco)(bpy)(HO)]·2HO 15 HeLa [Zn(bpy)(Hpydco)] 20 MCF7 [Zn(bpy)Cl(Hpydco)]·2HO 25 A549 -

Antimicrobial Activity Assessment :

A separate investigation revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for both bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Pyridine-2-carboxylic acid | Moderate antibacterial | Lacks the N-oxide group |

| Pyridine-3-carboxylic acid | Anticancer properties | Different positional isomer |

| Pyridine-N-oxide | Broad spectrum antibacterial | Stronger oxidizing properties |

Propriétés

IUPAC Name |

1-oxidopyridin-1-ium-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-8(13)5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUPIYHQGXUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496469 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-80-1 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.